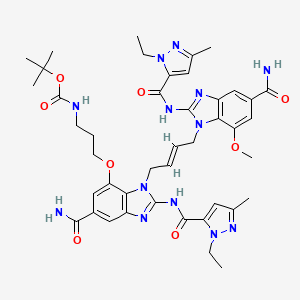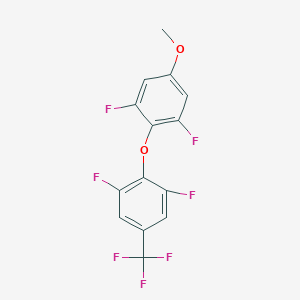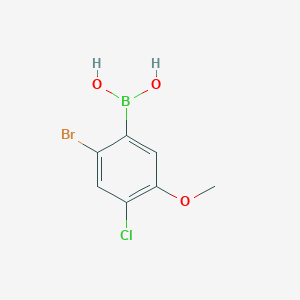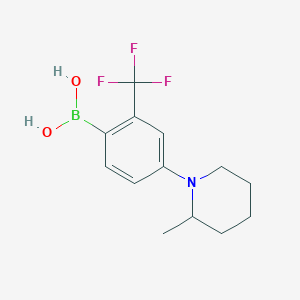![molecular formula C36H33NO B14081038 {2-[(Dimethylamino)methyl]-3-(2,2-diphenylethenyl)phenyl}(diphenyl)methanol CAS No. 10126-20-2](/img/structure/B14081038.png)
{2-[(Dimethylamino)methyl]-3-(2,2-diphenylethenyl)phenyl}(diphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanol, 2-[(dimethylamino)methyl]-3-(2,2-diphenylethenyl)-alpha,alpha-diphenyl- is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups and a dimethylamino functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzenemethanol, 2-[(dimethylamino)methyl]-3-(2,2-diphenylethenyl)-alpha,alpha-diphenyl- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core benzenemethanol structure through a Friedel-Crafts alkylation reaction.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.
Addition of Diphenylethenyl Groups: The diphenylethenyl groups are added through a Wittig reaction, which involves the reaction of a phosphonium ylide with a carbonyl compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.
Types of Reactions:
Oxidation: The benzenemethanol group can undergo oxidation to form the corresponding benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to form the corresponding benzenemethanol derivative with reduced functional groups.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products:
Oxidation Products: Benzaldehyde, benzoic acid.
Reduction Products: Reduced benzenemethanol derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzenemethanol, 2-[(dimethylamino)methyl]-3-(2,2-diphenylethenyl)-alpha,alpha-diphenyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzenemethanol, 2-[(dimethylamino)methyl]-3-(2,2-diphenylethenyl)-alpha,alpha-diphenyl- involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl groups can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and binding affinity to various targets.
Comparaison Avec Des Composés Similaires
- Benzenemethanol, α,α-dimethyl-
- Benzenemethanol, 2-methyl-
- Benzenemethanol, α-methyl-
Comparison:
- Structural Differences: The presence of additional phenyl and dimethylamino groups in Benzenemethanol, 2-[(dimethylamino)methyl]-3-(2,2-diphenylethenyl)-alpha,alpha-diphenyl- distinguishes it from simpler benzenemethanol derivatives.
- Reactivity: The unique functional groups in this compound confer distinct reactivity patterns compared to its simpler analogs.
- Applications: While simpler benzenemethanol derivatives are used in basic organic synthesis, the more complex structure of this compound allows for specialized applications in advanced research and industry.
This detailed article provides a comprehensive overview of Benzenemethanol, 2-[(dimethylamino)methyl]-3-(2,2-diphenylethenyl)-alpha,alpha-diphenyl-, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
10126-20-2 |
|---|---|
Formule moléculaire |
C36H33NO |
Poids moléculaire |
495.7 g/mol |
Nom IUPAC |
[2-[(dimethylamino)methyl]-3-(2,2-diphenylethenyl)phenyl]-diphenylmethanol |
InChI |
InChI=1S/C36H33NO/c1-37(2)27-34-30(26-33(28-16-7-3-8-17-28)29-18-9-4-10-19-29)20-15-25-35(34)36(38,31-21-11-5-12-22-31)32-23-13-6-14-24-32/h3-26,38H,27H2,1-2H3 |
Clé InChI |
FKYGXOGBCVVTBD-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=C(C=CC=C1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C=C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[3,9-dioxo-2-(pyridin-4-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14080967.png)

![2-Oxabicyclo[2.2.1]heptan-5-ol](/img/structure/B14080973.png)
![1-(2,3-Dimethoxyphenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080977.png)


![2,4,10,12-tetramethyl-7-N,15-N,15-N-tris[(1S)-1-phenylethyl]-7-N-[(1R)-1-phenylethyl]-6,8,14,16-tetraoxa-7,15-diphosphatetracyclo[7.7.2.05,17.013,18]octadeca-1(17),2,4,9,11,13(18)-hexaene-7,15-diamine](/img/structure/B14080984.png)




![2-phenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetic acid](/img/structure/B14081009.png)


